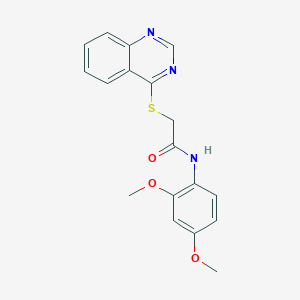
5-(BOC-Amino)-2,4-dimethylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(BOC-Amino)-2,4-dimethylphenylboronic acid is a chemical compound that contains a boronic acid group, a BOC-protected amino group, and two methyl groups attached to the phenyl ring . The BOC group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
The synthesis of BOC-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The BOC group is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids can be achieved using simple solid Brønsted acid catalysts .
Chemical Reactions Analysis
The BOC group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . The BOC group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Applications De Recherche Scientifique
- Role of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid : This compound serves as an organoboron reagent in SM coupling. Its mild reaction conditions, functional group tolerance, and environmental benignity make it a valuable choice for constructing complex molecules .
- Application : Incorporating DAE (diarylethene) amino acids into peptides allows for light-induced switching of peptide conformation, impacting bioactivity and self-assembly. The synthesis of DAE Boc-amino acid contributes to diverse routes for designing photoactive peptides .
- Role of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid : This compound can be used for chemoselective BOC protection, providing excellent yields and easy product isolation .
- Role of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid : It participates in protodeboronation reactions, yielding diverse products such as indolizidines .
- Boc-AAILs : Room-temperature ionic liquids derived from tert-butyloxycarbonyl-protected amino acids expand the applicability of AAILs in various reactions .
Suzuki–Miyaura Coupling
Photoactive Peptides
Chemoselective BOC Protection
Protodeboronation Reactions
Amino Acid Ionic Liquids (AAILs)
Boronic Acids in Electrophilic Trapping
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2,4-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-8-6-9(2)11(7-10(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJLMCDUFFNXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(BOC-Amino)-2,4-dimethylphenylboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2514574.png)

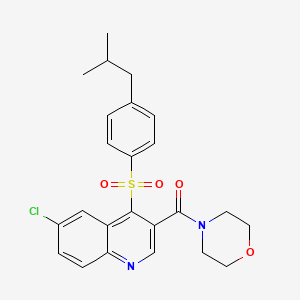
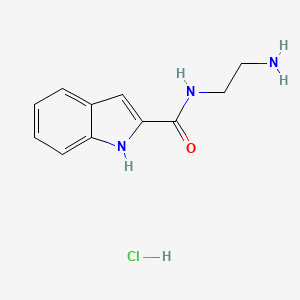
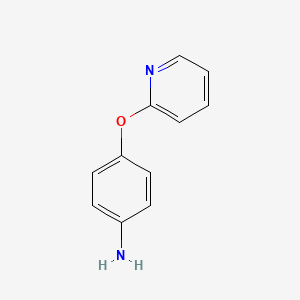
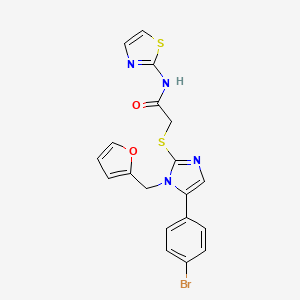
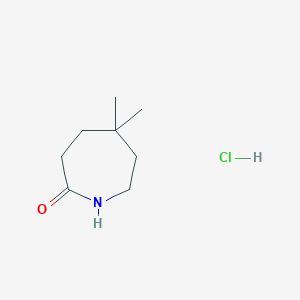

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2514588.png)
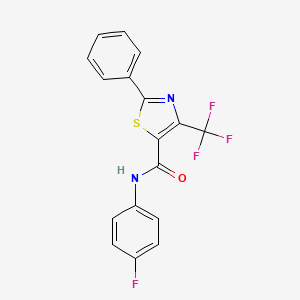
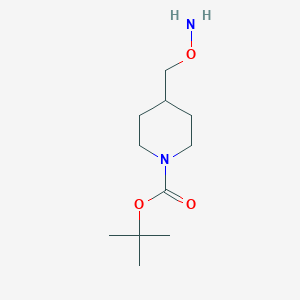
![N-cyclopentyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2514593.png)
![2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2514594.png)
